5-Fluoro-2-hydroxypyridine-4-boronic acid
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Overview
Description
5-Fluoro-2-hydroxypyridine-4-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids are generally known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a crucial method for creating biologically active compounds, including pharmaceuticals .
Pharmacokinetics
It’s important to note that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxypyridine-4-boronic acid typically involves the borylation of 5-fluoro-2-hydroxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxypyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Fluoro-2-hydroxypyridine-4-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Fluoropyridine-4-boronic acid pinacol ester: Similar boronic acid derivative with a pinacol ester group.
Uniqueness
5-Fluoro-2-hydroxypyridine-4-boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
(5-fluoro-2-oxo-1H-pyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPMCTLAQCKKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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